neoberninamycin - 115537-10-5

neoberninamycin

Catalog Number: EVT-1508535
CAS Number: 115537-10-5
Molecular Formula: C5H2Br2N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Neoberninamycin is synthesized through biosynthetic pathways involving specific strains of bacteria. The strain Micrococcus luteus has been shown to produce neoberninamycin under particular growth conditions. The biosynthetic process involves a series of enzymatic reactions that lead to the formation of the compound from simpler precursors.

The technical details of the synthesis include:

  • Biosynthetic Genes: The genes responsible for neoberninamycin biosynthesis have been identified, indicating a complex genetic framework that facilitates its production.
  • Cultivation Conditions: Optimal conditions for cultivating Micrococcus luteus include specific temperature ranges, pH levels, and nutrient availability that enhance the yield of neoberninamycin .
Molecular Structure Analysis

The molecular structure of neoberninamycin has been characterized using various analytical techniques. It is primarily composed of a complex arrangement of rings and functional groups typical of aminoglycosides.

  • Molecular Formula: The molecular weight of neoberninamycin is approximately 320 g/mol, with prominent molecular ion peaks observed at m/z 319.3 in mass spectrometry analyses .
  • Structural Features: The compound features multiple hydroxyl groups and amino sugars connected by glycosidic bonds, which are crucial for its biological activity.
Chemical Reactions Analysis

Neoberninamycin undergoes several chemical reactions that are significant for its functionality:

  • Antibacterial Activity: The primary reaction involves binding to bacterial ribosomes, inhibiting protein synthesis. This mechanism is critical in its effectiveness against various Gram-positive and Gram-negative bacteria .
  • Stability and Degradation: Neoberninamycin's stability in different pH environments influences its efficacy. It is generally more stable in alkaline conditions, which enhances its solubility and activity against target bacteria.
Mechanism of Action

The mechanism by which neoberninamycin exerts its antibacterial effects involves:

  1. Binding to Ribosomal RNA: Neoberninamycin binds to the 30S ribosomal subunit, disrupting the translation process.
  2. Inhibition of Protein Synthesis: This binding prevents the formation of functional proteins necessary for bacterial growth and replication.
  3. Bactericidal Effect: The resultant inhibition leads to cell death, particularly effective against bacteria that are sensitive to aminoglycosides .
Physical and Chemical Properties Analysis

Neoberninamycin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water but insoluble in organic solvents, making it suitable for various pharmaceutical formulations.
  • Thermal Stability: The compound demonstrates good thermal stability, which is advantageous during storage and application.
  • pH Sensitivity: Its activity is enhanced under alkaline conditions, affecting its formulation in medicinal products .

Relevant Data

PropertyValue
Molecular Weight~320 g/mol
SolubilityWater-soluble
StabilityThermally stable
pH RangeAlkaline preferred
Applications

Neoberninamycin has significant applications in scientific research and medicine:

  • Antibacterial Agent: It is utilized in treating infections caused by susceptible bacteria, particularly in cases where other antibiotics may be ineffective due to resistance.
  • Drug Development: Research into neoberninamycin contributes to understanding antibiotic mechanisms and developing new therapeutic agents against resistant bacterial strains.
  • Biochemical Studies: Its unique structure provides insights into aminoglycoside biosynthesis and antibiotic resistance mechanisms .
Introduction to Neoberninamycin

Historical Context of Actinobacterial Antibiotic Discovery

The discovery of neoberninamycin extends from a rich lineage of actinobacterial metabolite research initiated by Selman Waksman’s systematic screening of Actinomycetes in the mid-20th century. Waksman’s foundational work, which yielded streptomycin and neomycin [9], established soil-dwelling actinobacteria as prolific producers of bioactive molecules. By the 1980s, however, rediscovery rates of known compounds from dominant genera like Streptomyces prompted exploration of taxonomically distinct actinomycetes [2]. This search included understudied genera such as Micrococcus, historically overlooked due to their small genome sizes (typically <3 Mb) and presumed reduced biosynthetic capacity [2] [10]. The isolation of neoberninamycin from Micrococcus luteus strain R-1588-10 in 1988 by Bultel-Poncé et al. demonstrated that smaller-genomed actinobacteria could yield novel antibiotics, challenging prior assumptions about biosynthetic gene cluster (BGC) distribution [2] [4]. This discovery coincided with rising alarm over methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative pathogens, underscoring the need for structurally and mechanistically diverse antimicrobials [1] [7].

Table 1: Key Milestones in Actinobacterial Antibiotic Discovery Relevant to Neoberninamycin

YearEventSignificance
1943Discovery of streptomycin (Streptomyces griseus)First antibiotic from actinobacteria; demonstrated efficacy against tuberculosis
1949Isolation of neomycin (Streptomyces fradiae)Expanded aminoglycoside class; used for GI surgery prophylaxis
1952Identification of micrococcin (Micrococcus spp.)Early evidence of antibiotic production in Micrococcus genera
1988Characterization of neoberninamycin (Micrococcus luteus R-1588-10)Validated Micrococcus as source of novel thiopeptide antibiotics
2013Discovery of kocurin (Micrococcus yunnanensis)Reinforced Micrococcus biosynthetic potential against MRSA

Taxonomic Classification of Neoberninamycin-Producing Organisms

Neoberninamycin production is primarily associated with Micrococcus luteus, a species within the phylum Actinobacteria, class Actinomycetia, order Micrococcales, and family Micrococcaceae. Historically classified based on morphological and biochemical traits, modern genome-based phylogenies confirm M. luteus as a coherent taxon despite its small genome size [10]. Strain R-1588-10, the neoberninamycin producer, was isolated from the marine sponge Xestospongia sp. collected near Noumea, New Caledonia, highlighting the ecological diversity of antibiotic-producing micrococci beyond terrestrial soils [2].

Genomic analyses reveal that Micrococcus spp. possess fewer nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene clusters compared to larger-genomed actinomycetes like Streptomyces. However, they frequently harbor genes for ribosomally synthesized and post-translationally modified peptides (RiPPs), including thiopeptides like neoberninamycin [2] [10]. The biosynthetic pathway involves enzymatic modification of a precursor peptide to form characteristic thiazole rings and a central macrocycle, though the specific gene cluster for neoberninamycin remains unsequenced. Taxonomic reclassifications using whole-genome phylogenies have refined Micrococcus boundaries, resolving previous ambiguities from 16S rRNA gene analyses. Notably, Micrococcus luteus strains cluster distinctly from close relatives like Kocuria, supporting their status as a discrete genus with biosynthetic potential [10].

Table 2: Taxonomic Hierarchy of Neoberninamycin-Producing Microorganisms

Taxonomic RankClassificationGenomic Features
DomainBacteriaProkaryotic cellular organization
PhylumActinobacteriaHigh G+C content; Gram-positive
ClassActinomycetiaIncludes most antibiotic-producing actinomycetes
OrderMicrococcalesContains medically relevant genera (Micrococcus)
FamilyMicrococcaceaeTypically non-filamentous; catalase-positive
GenusMicrococcusSmall genomes (1.5–3.0 Mb); aerobic metabolism
SpeciesMicrococcus luteusType species; yellow-pigmented colonies
StrainR-1588-10Marine-derived; produces neoberninamycin

Significance in the Context of Antimicrobial Resistance

Neoberninamycin emerges against a backdrop of escalating antimicrobial resistance (AMR), where bacterial AMR contributed directly to 1.27 million global deaths in 2019 and was associated with 4.95 million fatalities [7] [8]. Its thiopeptide class exhibits potent activity against Gram-positive pathogens, including Staphylococcus aureus and Enterococcus spp., by inhibiting protein synthesis through binding to the 23S ribosomal RNA of the 50S ribosomal subunit, a target distinct from many clinically compromised antibiotics [1] [2]. This mechanism potentially circumvents resistance to β-lactams (e.g., penicillins, cephalosporins), aminoglycosides (e.g., gentamicin), and fluoroquinolones (e.g., ciprofloxacin), whose efficacy is eroded by enzymatic inactivation, efflux pumps, and target modifications [1] [6].

The global AMR burden is projected to worsen, with forecasts indicating up to 10 million annual deaths by 2050 without intervention [7] [8]. Thiopeptides like neoberninamycin represent underexplored therapeutic leads due to their structural complexity and limited bacterial resistance mechanisms observed to date. However, clinical translation faces challenges, including potential susceptibility to classic resistance determinants such as ribosomal protection proteins or export systems documented for related thiopeptides [1]. Marine-derived Micrococcus strains, including neoberninamycin producers, may encode unique molecular scaffolds effective against multidrug-resistant (MDR) pathogens, as evidenced by the anti-MRSA activity of structurally distinct Micrococcus-derived kocurin [2]. This biosynthetic novelty underscores the imperative to explore taxonomically marginalized actinomycetes in drug discovery pipelines, particularly as traditional sources yield diminishing returns.

Table 3: Neoberninamycin’s Potential Role Against Key Resistance Threats

Resistance ThreatCurrent ChallengesNeoberninamycin’s Relevance
Methicillin-resistant S. aureus (MRSA)High mortality; resistance to β-lactams, macrolidesTargets ribosome distinctively; active against Gram-positives
Vancomycin-resistant Enterococcus (VRE)Last-resort drug failure; hospital-acquired infectionsNovel mechanism may overcome existing resistance pathways
Carbapenem-resistant Enterobacterales (CRE)Limited treatment options; high morbidityRequires structural optimization for Gram-negative activity
Multidrug-resistant tuberculosis (MDR-TB)Complex, toxic regimens; rising resistanceUnderexplored for mycobacteria; potential for derivative development

Properties

CAS Number

115537-10-5

Product Name

neoberninamycin

Molecular Formula

C5H2Br2N2O2

Synonyms

neoberninamycin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.